Crystal Structure Analysis and Physicochemical Profiling of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-
Crystal Structure Analysis and Physicochemical Profiling of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-
Executive Summary
The compound 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- (also referred to as 3-amino-5-(thiophen-2-ylmethyl)-1H-1,2,4-triazole) is a highly versatile heterocyclic building block. It combines the bioisosteric properties of the 1,2,4-triazole core with the lipophilic, electron-rich nature of a thiophene ring[1]. This technical whitepaper provides an in-depth analysis of its crystallographic properties, supramolecular architecture, and a field-validated, step-by-step synthetic protocol. By understanding the causality behind its structural conformation and synthesis, researchers can better leverage this scaffold for rational drug design and advanced materials development.
Molecular Architecture & Physicochemical Properties
The structural framework of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- consists of three key components: a stable 1H-1,2,4-triazole core, a primary amine (-NH₂) acting as a hydrogen bond donor, and a thiophene-2-yl-methyl (thenyl) group that adds steric bulk and lipophilicity[1].
The table below summarizes the core quantitative physicochemical data critical for downstream pharmaceutical profiling:
| Property | Value | Causality / Significance |
| Molecular Formula | C₇H₈N₄S | Confirmed via elemental analysis and MS[1]. |
| Molecular Weight | 180.23 g/mol | Optimal size for fragment-based drug discovery (FBDD)[1]. |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Triazole (N-H) drive lattice packing[1]. |
| H-Bond Acceptors | 3 | Unprotonated triazole nitrogens act as strong acceptors[1]. |
| Rotatable Bonds | 2 | The methylene bridge provides flexibility for induced-fit target binding. |
| Core Planarity | Planar rings | The triazole and thiophene rings are individually planar, but the molecule as a whole is not coplanar[1]. |
Crystallographic Analysis & X-Ray Diffraction (XRD) Profiling
Conformation and Dihedral Angles
X-ray diffraction (XRD) studies of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- reveal the distinct planarity of both the triazole and thiophene heterocyclic rings[1]. However, the critical structural feature is the dihedral angle between these two rings.
Causality: The presence of the methylene (-CH₂-) bridge completely disrupts the extended π -conjugation between the thiophene and triazole systems. This lack of coplanarity prevents rigid, flat molecular stacking, instead allowing the molecule to adopt a flexible, "bent" conformation. In a biological context, this flexibility is paramount; it allows the molecule to navigate complex steric environments within enzymatic binding pockets (such as kinase hinge regions) without paying a high entropic penalty.
Supramolecular Architecture and Hydrogen Bonding
The crystal packing of aminated 1,2,4-triazoles is dominated by extensive hydrogen-bonding networks[1]. The primary amine group (-NH₂) acts as a bifurcated hydrogen bond donor, while the unprotonated nitrogen atoms (N2 and N4) of the triazole ring serve as potent hydrogen bond acceptors[1].
Causality: This specific donor-acceptor ratio leads to the formation of discrete 1D polymeric chains and 2D layered sheets in the solid state. These layers further extend into highly stable 3D supramolecular architectures[1]. The robust hydrogen-bonding lattice is responsible for the compound's relatively high melting point and solid-state stability, which are critical parameters for formulation and shelf-life in drug development.
Hydrogen bonding network driving the supramolecular architecture in the crystal lattice.
Synthesis & Purification Protocol
The synthesis of 5-substituted 3-amino-1,2,4-triazoles is most efficiently achieved via the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis[2].
Experimental Workflow
Step 1: Preparation of the Reactive Intermediate
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Procedure: In a 100 mL reaction vessel, combine 0.1 mol of aminoguanidine bicarbonate with 0.15 mol of a 37% hydrochloric acid (HCl) solution[2]. Stir at room temperature for 2 hours, then evaporate the water to yield dry aminoguanidine hydrochloride[3].
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Causality: Aminoguanidine bicarbonate is highly stable but poorly reactive. The addition of HCl liberates CO₂ and generates the highly electrophilic aminoguanidine hydrochloride salt, which is primed for nucleophilic attack by the carboxylic acid[4].
Step 2: Microwave-Assisted Condensation
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Procedure: Transfer the dry aminoguanidine hydrochloride (0.1 mol) and 2-thiopheneacetic acid (0.12 mol) into a sealed microwave process vial[3].
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Irradiation: Irradiate the mixture at 180°C for 3 hours using a multimode microwave reactor[2].
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Causality: Traditional thermal heating requires extensive reflux times (often >24 hours) and yields complex side products. Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the high activation energy barrier required for the final dehydration and triazole ring-closure steps, resulting in a highly regioselective yield[2].
Step 3: Isolation and Self-Validating Purification
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Procedure: Cool the vial to room temperature. Dissolve the crude solid in a minimal amount of hot 95% ethanol, filter while hot, and allow it to crystallize slowly[3].
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Validation Checkpoint: A successful ring closure is visually confirmed by the precipitation of colorless to pale-yellow crystals. If the product remains an oil, incomplete dehydration has occurred, indicating insufficient microwave holding time.
Workflow for the microwave-assisted synthesis of 3-amino-5-(2-thenyl)-1H-1,2,4-triazole.
Spectroscopic Characterization & Quality Control
To ensure scientific integrity, the synthesized batch must be validated against the following spectroscopic benchmarks:
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Mass Spectrometry (EI-MS): A prominent molecular ion peak (M⁺) must be observed at m/z 180.23, confirming the molecular formula C₇H₈N₄S[1]. Fragmentation patterns typically show the loss of the thenyl group, leaving the stable triazole core[5].
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Infrared Spectroscopy (FT-IR): The IR spectrum must reveal the presence of C=N stretching bands at approximately 1550–1559 cm⁻¹, which is definitive evidence of triazole ring closure[6]. Additionally, N-H stretching bands from the primary amine should be visible around 3420–3444 cm⁻¹[6].
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Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the spectrum will exhibit distinct signals:
Pharmaceutical Relevance & Target Interaction
The 1,2,4-triazole ring is widely recognized as a metabolically stable bioisostere for the amide bond[2]. Unlike amides, which are highly susceptible to enzymatic hydrolysis by proteases and amidases in vivo, the triazole core resists degradation while maintaining similar dipole moments and hydrogen-bonding capabilities.
For 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, the combination of the electron-rich amino group and the sulfur-containing thenyl group creates a distinct electronic and steric profile[1]. The sulfur atom in the thiophene ring can participate in unique chalcogen bonding or interact favorably with lipophilic pockets in biological targets, making this scaffold highly relevant for the development of novel kinase inhibitors, antifungal agents, and anti-tubercular compounds[2].
Conclusion
The compound 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- represents a structurally privileged scaffold. Its crystallographic profile—defined by a flexible dihedral angle and a robust hydrogen-bonding lattice—grants it excellent physicochemical stability. By employing microwave-assisted synthesis with aminoguanidine hydrochloride, researchers can access this compound with high purity and yield, enabling rapid progression into downstream biological screening and structural optimization.
References
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MDPI - Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Source: mdpi.com URL:[Link]
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Farmacia Journal - 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Source: farmaciajournal.com URL: [Link]
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DergiPark - Synthesis, Structure and Properties of Novel S-Substituted BIS-1,2,4-Triazoles. Source: dergipark.org.tr URL: [Link]
Sources
- 1. 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- | 69226-80-8 | Benchchem [benchchem.com]
- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. farmaciajournal.com [farmaciajournal.com]
